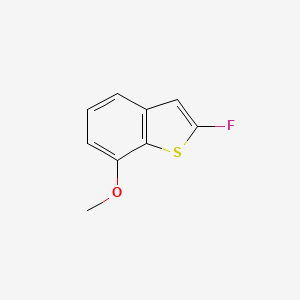

2-Fluoro-7-methoxy-1-benzothiophene

Número de catálogo B8463868

Peso molecular: 182.22 g/mol

Clave InChI: VSPDYWSZYMJNPB-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07037932B2

Procedure details

A solution of 1-benzothien-7-yl methyl ether (230 mg, 1.40 mmol) in dry THF (5 mL) was added dropwise to a freshly prepared solution of 2,2,6,6 tetramethyl-lithio-piperidine (1.68 mmol) in THF (10 mL) at −78° C. The resulting solution was stirred at this temperature for 30 mins before perchloryl fluoride gas was condensed into the reaction. After the strong exotherm had stopped the mixture was allowed to stir at −78° C. for a further 30 mins. After this time the reaction was quenched with NH4Cl (sat, 20 mL) and diluted with diethyl ether. The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane to yield a colourless oil (128 mg, 50%); δH (300 MHz, CDCl3) 7.32–7.20 (2H, m, Ar), 6.80–6.62 (2H, m, Ar), 3.95 (3H, s, OCH3).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:11]2[S:10][CH:9]=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.CC1(C)CCCC(C)(C)N1[Li].Cl([F:27])(=O)(=O)=O>C1COCC1>[F:27][C:9]1[S:10][C:11]2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=2[CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

230 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=CC=2C=CSC21

|

|

Name

|

|

|

Quantity

|

1.68 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(N(C(CCC1)(C)C)[Li])C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

perchloryl fluoride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at −78° C. for a further 30 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time the reaction was quenched with NH4Cl (sat, 20 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting silica gel with hexane

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1SC2=C(C1)C=CC=C2OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 128 mg | |

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |